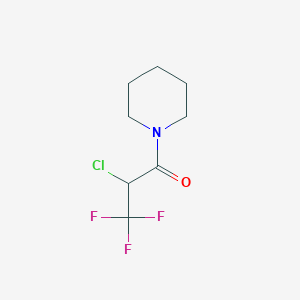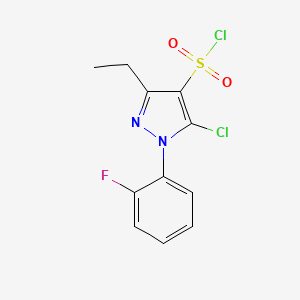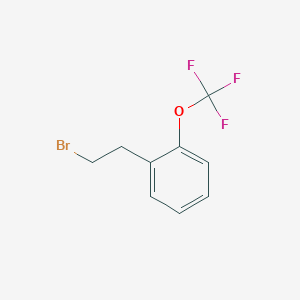![molecular formula C13H21BrO2 B2536957 Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate CAS No. 122699-69-8](/img/structure/B2536957.png)
Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate, also known as tert-butyl bromomethylbicycloheptane carboxylate, is a chemical compound that is widely used in scientific research. This compound is synthesized through a multistep process and has been found to have a variety of applications in the field of chemistry and biology.
Mécanisme D'action
The mechanism of action of Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate is not fully understood. However, it is believed that this compound works by modifying the structure and function of various biological molecules, particularly enzymes and proteins.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which can have a variety of downstream effects on cellular processes. Additionally, this compound 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate has been found to have anti-inflammatory properties, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate in lab experiments is its versatility. This compound can be used in a variety of different applications, making it a valuable tool for researchers in a variety of fields. However, one limitation of this compound is its potential toxicity, which can make it difficult to work with in certain settings.
Orientations Futures
There are many potential future directions for research involving Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate. One area of interest is in the development of new pharmaceutical compounds that are based on the structure of this compound. Additionally, researchers may continue to explore the various biochemical and physiological effects of this compound in order to better understand its potential therapeutic applications. Finally, there may be opportunities to develop new synthetic methods for producing this compound 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate and related compounds, which could further expand the range of applications for this valuable chemical.
Méthodes De Synthèse
The synthesis of Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate involves a multistep process that begins with the reaction of this compound 2-cyclopropylacetoacetate with sodium hydride. This reaction is followed by the addition of bromine to the resulting compound, which is then treated with sodium methoxide to yield the final product.
Applications De Recherche Scientifique
Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate has been found to have a variety of applications in scientific research. One of the most common uses of this compound is in the synthesis of other chemical compounds, particularly those that have potential pharmaceutical applications. Additionally, this compound has been used in the development of new materials and in the study of various biological processes.
Propriétés
IUPAC Name |
tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2/c1-11(2,3)16-10(15)13-6-4-5-12(7-13,8-13)9-14/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAGYTPMCPUCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCCC(C1)(C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2536874.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-phenylacetamide](/img/structure/B2536876.png)
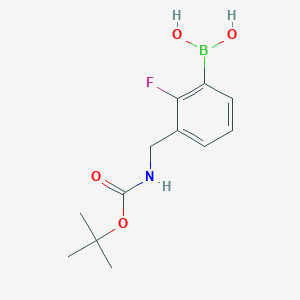
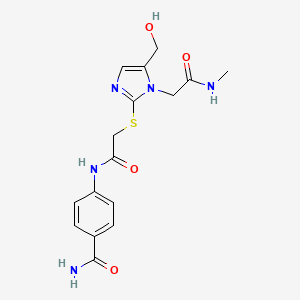
![2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine](/img/structure/B2536879.png)
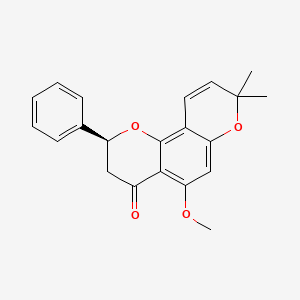
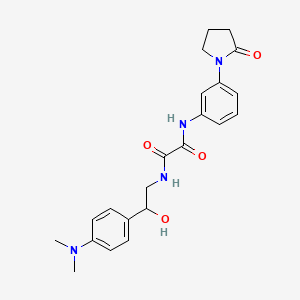
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2536883.png)

![N-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536889.png)

